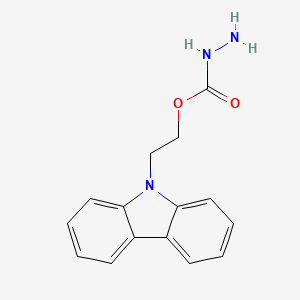![molecular formula C19H29NO2 B14233930 N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine CAS No. 491827-58-8](/img/structure/B14233930.png)
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes a cyclohexyl group substituted with a propan-2-yl group and a phenylalanine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is first synthesized by reacting cyclohexanone with isopropylmagnesium bromide in the presence of a catalyst.
Coupling with Phenylalanine: The cyclohexyl intermediate is then coupled with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to verify the chemical composition and purity of the compound.
化学反応の分析
Types of Reactions
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or phenylalanine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
類似化合物との比較
Similar Compounds
Nateglinide: A D-phenylalanine derivative used as an antidiabetic agent.
Repaglinide: Another antidiabetic drug with a similar structure.
Mitiglinide: A compound with a similar mechanism of action as Nateglinide and Repaglinide.
Uniqueness
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is unique due to its specific structural features, such as the cyclohexyl group substituted with a propan-2-yl group. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
491827-58-8 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexyl)methylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19(21)22)12-15-6-4-3-5-7-15/h3-7,14,16-18,20H,8-13H2,1-2H3,(H,21,22)/t16?,17?,18-/m1/s1 |
InChIキー |
BUXTYFLGTTWRBU-DAWZGUTISA-N |
異性体SMILES |
CC(C)C1CCC(CC1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)C1CCC(CC1)CNC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
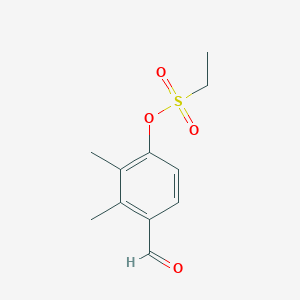

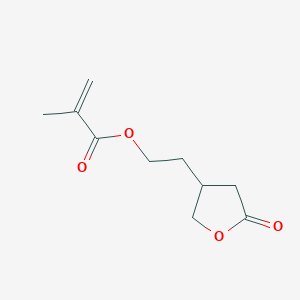
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
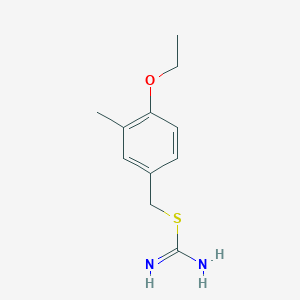
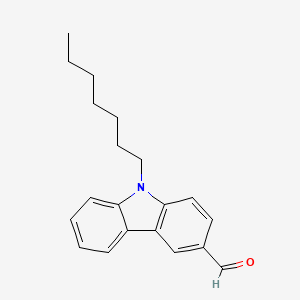
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
